2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Purity Analysis Procurement Quality Control

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a bifunctional pyrrole scaffold with both a carboxylic acid and carboxymethyl group, ideal for amide bond formation and parallel synthesis of peptidomimetics. Its LogP (0.3504) and PSA (79.53 Ų) align with CNS drug discovery parameters for blood-brain barrier penetration. For multi-step syntheses, the 98% purity grade reduces intermediate purification, improving yield and reducing solvent waste. A practical choice for medicinal chemistry campaigns targeting neurological disorders.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 83863-74-5
Cat. No. B1274168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
CAS83863-74-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1CC(=O)O)C(=O)O
InChIInChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13)
InChIKeyHCEANTQTOYOMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) Procurement and Sourcing Guide for Pharmaceutical Intermediates


2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) is a heterocyclic building block characterized by a pyrrole core bearing both a carboxymethyl and a carboxylic acid group. This bifunctional structure enables its use as a versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting neurological disorders and metabolic pathways . The compound is commercially available from multiple vendors with typical purities ranging from 95% to 98%, as determined by HPLC analysis .

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) Technical Differentiation and the Risks of Unqualified Substitution


While several pyrrole-3-carboxylic acid derivatives exist, simple substitution is not recommended due to significant differences in reactivity, solubility, and synthetic utility. The presence of the carboxymethyl group at the 2-position, combined with the methyl group on the nitrogen, imparts distinct physicochemical properties—including a specific LogP of 0.3504 and a polar surface area (PSA) of 79.53 Ų [1]—that directly influence its behavior in coupling reactions and its compatibility with downstream pharmaceutical synthesis [2]. These parameters are not replicated by analogs such as 1H-pyrrole-3-carboxylic acid (LogP -0.54, PSA 70.16 Ų) or 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which exhibit markedly different lipophilicity and hydrogen-bonding capacity. Substitution without validation may compromise reaction yields, alter pharmacokinetic properties of final drug candidates, and introduce unexpected side reactions during amide bond formation or esterification steps.

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) Quantitative Evidence for Supplier and Derivative Selection


Quantitative Comparison of Commercial Purity Grades for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5)

Commercial suppliers offer this compound at varying purity levels, which can significantly impact the efficiency of subsequent synthetic steps. Fluorochem provides a 98% purity grade, while ChemImpex and AKSci offer ≥95% purity, as verified by HPLC . For reactions requiring high precision, such as the synthesis of pharmaceutical intermediates, the higher purity grade reduces the need for additional purification steps and minimizes the risk of side reactions from impurities.

Purity Analysis Procurement Quality Control

Comparative Physicochemical Profile: 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) vs. 1H-Pyrrole-3-carboxylic acid

The calculated partition coefficient (LogP) for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is 0.3504, indicating moderate lipophilicity [1]. In contrast, the simpler analog 1H-pyrrole-3-carboxylic acid (CAS 931-03-3) has a predicted LogP of approximately -0.54, making it significantly more hydrophilic [2]. This difference of nearly one LogP unit can alter membrane permeability and the compound's behavior in organic-aqueous extraction procedures. Additionally, the target compound has a higher polar surface area (PSA) of 79.53 Ų versus 70.16 Ų for the analog, affecting hydrogen-bonding capacity.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility in Amide Coupling: 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) as a Demonstrated Intermediate

The compound has been explicitly used as a key intermediate in the synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid via amide coupling with benzylamine, employing TBTU as the coupling reagent and DIPEA as the base [1]. While specific yield data for this exact reaction is not provided in the abstract, the study confirms the compound's compatibility with standard peptide coupling conditions. This contrasts with simpler pyrrole-3-carboxylic acids, which may require protection/deprotection steps due to the absence of the carboxymethyl handle.

Organic Synthesis Amide Bond Formation Peptidomimetics

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 83863-74-5) Recommended Application Scenarios for Procurement and Research


Pharmaceutical Intermediate for Neurological Drug Candidates

Given its moderate LogP (0.3504) and demonstrated use in synthesizing amide derivatives, this compound is well-suited as a building block for central nervous system (CNS) drug discovery programs [1]. Its physicochemical profile aligns with the parameters often sought for blood-brain barrier penetration, and its compatibility with standard amide coupling chemistry makes it a practical choice for medicinal chemistry campaigns targeting neurological disorders [2].

High-Purity Starting Material for Multi-Step Synthesis

For multi-step syntheses where impurity accumulation is a concern, sourcing the 98% purity grade from suppliers like Fluorochem is recommended . This higher purity can reduce the need for intermediate purification steps, potentially improving overall yield and reducing solvent waste. This is particularly relevant for gram-scale syntheses intended for preclinical studies, where material consistency is critical.

Scaffold for Peptidomimetic and Heterocyclic Library Synthesis

The compound's bifunctional nature—featuring both a carboxylic acid and a carboxymethyl group—makes it a valuable scaffold for generating libraries of peptidomimetics and other heterocyclic compounds [2]. Its demonstrated reactivity in amide bond formation allows for efficient parallel synthesis, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery projects.

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